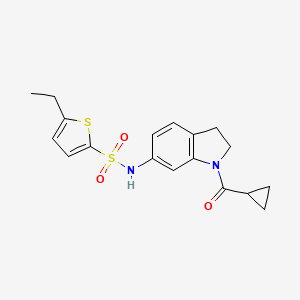

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-ethylthiophene-2-sulfonamide

Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-ethylthiophene-2-sulfonamide is a synthetic compound featuring a hybrid structure combining indoline, cyclopropanecarbonyl, and thiophene sulfonamide moieties. Its synthesis typically involves the coupling of cyclopropanecarbonyl chloride with indoline derivatives, followed by sulfonamide functionalization (e.g., via reactions analogous to those described in and ). The cyclopropane ring confers conformational rigidity, while the thiophene sulfonamide group may enhance solubility and target-binding affinity.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S2/c1-2-15-7-8-17(24-15)25(22,23)19-14-6-5-12-9-10-20(16(12)11-14)18(21)13-3-4-13/h5-8,11,13,19H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGSWHFADYLYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-ethylthiophene-2-sulfonamide is a compound of interest due to its potential biological activity, particularly in anticancer applications. This article examines its biological properties, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Characteristics

- Molecular Weight : Approximately 453.6 g/mol

- Chemical Formula : C_{18}H_{20}N_{2}O_{2}S

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

In Vitro Studies

- Cell Lines Tested : The compound was screened against a panel of 60 human cancer cell lines, including lung (A549), ovarian (OVACAR), and renal (CAKI-1) cancer cells.

- Growth Inhibition :

- The compound exhibited submicromolar GI50 values, indicating potent growth inhibition. For instance, it showed a GI50 of 2.01 µM against OVACAR-4 and 0.69 µM against CAKI-1 cells .

- A comparative analysis with nocodazole, a known antimitotic drug, revealed that the compound had comparable or superior efficacy in inhibiting cell proliferation across several tested lines.

| Cell Line | GI50 (µM) | Comparison with Nocodazole (GI50 µM) |

|---|---|---|

| OVACAR-4 | 2.01 | 22.28 |

| CAKI-1 | 0.69 | 1.11 |

| T47D | 0.362 | 81.283 |

- Mechanism of Action : Mechanistic studies indicated that the compound induces cell cycle arrest at the G2/M phase and promotes early apoptosis through caspase activation (caspase 3, 8, and 9) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Indole and Thiophene Moieties : The presence of these moieties enhances interactions with cellular targets involved in proliferation.

- Sulfonamide Group : This functional group is known for its role in enhancing solubility and bioactivity.

Preclinical Evaluation

In preclinical models, the compound demonstrated promising results in reducing tumor growth in murine models when administered at therapeutic doses. The reduction in tumor size was statistically significant compared to control groups receiving no treatment .

Comparative Studies

In comparative studies with other thiophene derivatives, this compound showed superior cytotoxicity against leukemia cell lines while maintaining lower toxicity towards non-cancerous cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-ethylthiophene-2-sulfonamide and related compounds.

Table 1: Structural and Functional Comparison

Structural Nuances and Functional Implications

Core Scaffold Differences: The target compound’s indoline-thiophene scaffold contrasts with quinoxaline derivatives (), which exhibit planar aromatic systems for DNA interaction. This structural divergence suggests distinct target preferences (e.g., enzymes vs. nucleic acids). Compared to 1-Cp-LSD (), which retains the ergoline backbone of LSD, the indoline-based compound lacks the polycyclic indole moiety critical for 5-HT2A receptor binding. This explains its likely exclusion from psychedelic activity .

Substituent Effects: The 5-ethylthiophene sulfonamide group in the target compound may enhance solubility and metabolic stability compared to the trimethoxyphenyl groups in quinoxaline derivatives (), which are prone to oxidative demethylation . The cyclopropanecarbonyl moiety, common across all compared compounds, imposes rigidity. In 1-Cp-LSD, this group extends half-life by resisting enzymatic hydrolysis, whereas in the target compound, it likely optimizes binding pocket occupancy .

Synthetic Pathways :

- The target compound’s synthesis shares steps with (cyclopropanecarbonyl chloride coupling) and (sulfonamide formation via Cs2CO3-mediated reactions). By contrast, 1-Cp-LSD () requires complex ergoline functionalization, reflecting divergent scalability and purity challenges .

Structure-Activity Relationship (SAR) Insights

- Cyclopropane Rigidity: The cyclopropanecarbonyl group in the target compound and its analogs (e.g., Compound 42, ) likely restricts rotational freedom, improving target affinity. This is corroborated by , where cyclopropane-containing quinoxalines showed superior anticancer activity to flexible analogs .

- Sulfonamide vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.